(2S,5R)-5-{4-[(2-fluorophenyl)methoxy]phenyl}pyrrolidine-2-carboxamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of raxatrigine hydrochloride involves multiple steps, starting with the preparation of the core pyrrolidine structure. The synthetic route typically includes the following steps:
Formation of the Pyrrolidine Core: The core structure is synthesized through a series of reactions involving the formation of a pyrrolidine ring.
Introduction of Functional Groups: Various functional groups, such as the 2-fluorophenyl and methoxyphenyl groups, are introduced through substitution reactions.
Final Assembly and Purification: The final compound is assembled, and the hydrochloride salt is formed through acid-base reactions, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Raxatrigine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: These reactions are used to modify the oxidation state of specific atoms within the molecule.
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: Such as hydrochloric acid and sodium hydroxide.
Scientific Research Applications
Mechanism of Action
Raxatrigine hydrochloride exerts its effects by inhibiting voltage-gated sodium channels, specifically the Nav1.7 subtype . These channels are crucial for the generation and conduction of electrical signals in neurons. By blocking these channels, raxatrigine hydrochloride reduces neuronal excitability and alleviates pain. The compound’s mechanism of action involves binding to the sodium channel protein and preventing the influx of sodium ions, thereby inhibiting the propagation of action potentials .
Comparison with Similar Compounds
Raxatrigine hydrochloride is compared with other sodium channel blockers, such as:
Carbamazepine: Used for treating epilepsy and neuropathic pain, but with a different binding site and mechanism of action.
Lacosamide: Another sodium channel blocker with a distinct binding site and used for treating epilepsy.
Bupivacaine: A local anesthetic with sodium channel blocking properties, but used primarily for local anesthesia.
Raxatrigine hydrochloride is unique due to its non-selective blocking of multiple sodium channel subtypes, which contributes to its broad-spectrum analgesic effects .
Properties
IUPAC Name |
5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2.ClH/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22;/h1-8,16-17,21H,9-11H2,(H2,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPUBAGOKRIZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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